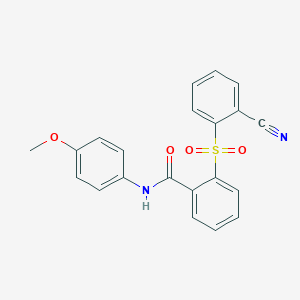
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H16N2O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide , often referred to as a novel sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.42 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : This compound has been shown to inhibit GSK3 activity, which is implicated in various metabolic disorders and cancer pathways . GSK3 inhibition can lead to increased insulin sensitivity and reduced hyperglycemia.
- Modulation of Protein Tyrosine Phosphatases (PTPs) : The compound acts as a modulator of PTPs, contributing to the regulation of insulin signaling pathways. This property is particularly relevant for treating metabolic disorders such as diabetes .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends to several therapeutic areas:
- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory conditions .
- Metabolic Disorders : The ability to modulate insulin signaling makes this compound a candidate for treating metabolic disorders such as type 2 diabetes and obesity. Studies indicate improvements in glucose tolerance and lipid profiles in animal models .
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Cancer Cell Studies :
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
- Diabetes Model :
-
Inflammation Model :
- In an experimental model of inflammation, the compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)28(25,26)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIVFICUNVIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














